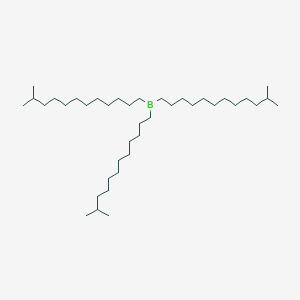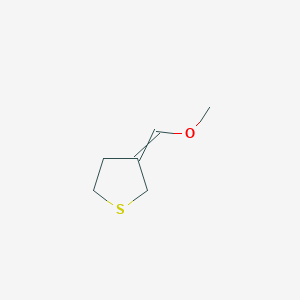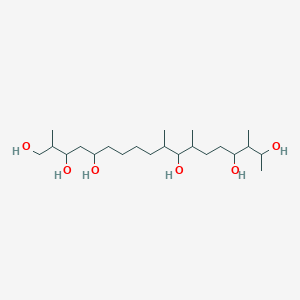![molecular formula C11H16O B14316878 1-Methylidenespiro[4.5]decan-2-one CAS No. 111689-29-3](/img/structure/B14316878.png)
1-Methylidenespiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylidenespiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition reaction of 5-methylene-2(5H)-furanone with dienes such as butadiene. This reaction yields bicyclic and tricyclic spiroadducts, which can be further transformed into the desired spiro compound through hydrogenation, reduction of the carbonyl group, and Michael addition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent chemical transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
1-Methylidenespiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of perfumes and aromas due to its olfactive properties.
Mechanism of Action
The mechanism of action of 1-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methylidenespiro[4.5]decan-2-one can be compared with other spiro compounds such as:
1-Methyl-1-azaspiro[4.5]decan-2-one: This compound has a nitrogen atom in the spiro ring, which imparts different chemical and biological properties.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one:
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
111689-29-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H16O/c1-9-10(12)5-8-11(9)6-3-2-4-7-11/h1-8H2 |
InChI Key |
CUUYFDGXVSJPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)CCC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
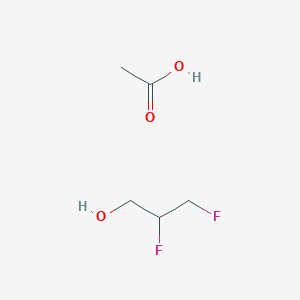

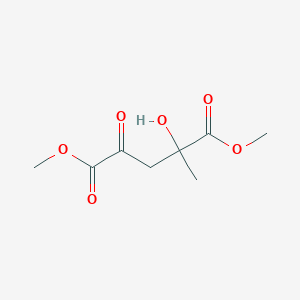
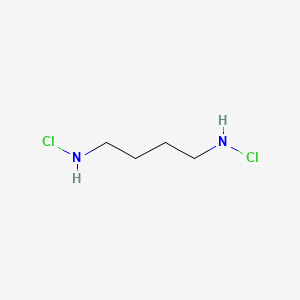
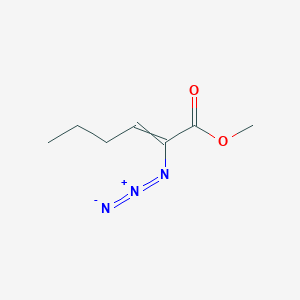
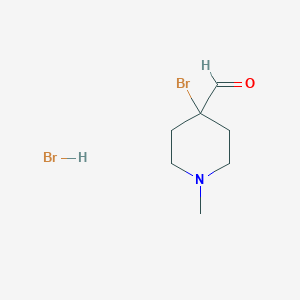
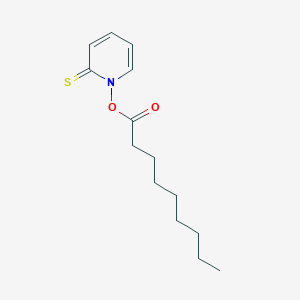
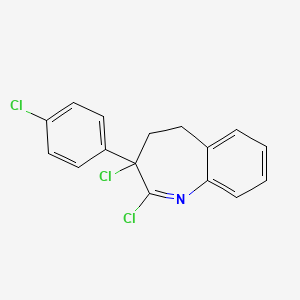
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
